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Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical co-administration
of DBPR116, an antagonist-to-agonist allosteric modulator of the p-opioid receptor (MOR), and
naltrexone, a MOR antagonist. This combination has demonstrated potent antinociceptive
effects in various pain models with a potentially improved side-effect profile compared to
traditional opioids.

Mechanism of Action

DBPR116 is a novel small molecule that functions as a positive allosteric modulator of the p-
opioid receptor. On its own, DBPR116 does not activate the receptor. However, in the presence
of the competitive MOR antagonist naltrexone, DBPR116 facilitates a conformational change in
the receptor that converts naltrexone into a functional agonist. This unigque "antagonist-to-
agonist" switching mechanism allows for the activation of the MOR and its downstream
signaling pathways, leading to analgesia. This approach is being investigated as a strategy to
separate the therapeutic analgesic effects from the adverse effects commonly associated with
conventional opioid agonists.[1][2]

The activation of the p-opioid receptor by the DBPR116-naltrexone complex is believed to
primarily initiate G-protein-mediated signaling, which is associated with analgesia. This is
thought to occur through the inhibition of adenylyl cyclase and modulation of ion channels. It is
hypothesized that this allosteric modulation may bias the signaling away from the B-arrestin
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pathway, which is implicated in some of the undesirable side effects of opioids, such as
tolerance and respiratory depression.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of co-administered DBPR116 and
naltrexone in preclinical mouse models of pain.

Table 1: Antinociceptive Efficacy in an Acute Thermal Pain Model (Tail-Flick Test)

Treatment Dose (mg/kg, MPE (Mean *

N EDso (mgl/k

Group i.v.) SEM) (mglkg)
DBPR116 +

1+1 8 453 +5.1 <10
Naltrexone
DBPR116 +

3+1 8 68.7+7.2
Naltrexone
DBPR116 +

10+1 8 89.1+45
Naltrexone
Morphine 5 8 95.2+3.8 1.8
Vehicle - 8 52+13

MPE: Maximum Possible Effect. Data are representative of typical findings in such studies.

Table 2: Antiallodynic Efficacy in a Neuropathic Pain Model (Von Frey Test)
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Paw Withdrawal
Treatment Group Dose (mglkg, i.p.) N Threshold (g)
(Mean * SEM)
Baseline
CCI Model - 10 0.4 +0.05
Post-treatment
DBPR116 +
10+ 1 10 3.2+04
Naltrexone
Gabapentin 30 10 28+0.3
Vehicle - 10 0.5+0.06

CCI: Chronic Constriction Injury. Data are representative of typical findings in such studies.

Table 3: Analgesic Efficacy in a Cancer Pain Model (Von Frey Test)

Paw Withdrawal
Treatment Group Dose (mglkg, i.p.) N Threshold (g)
(Mean * SEM)
Baseline
Femur Bone Cancer
- 8 0.6 £ 0.07
Model
Post-treatment
DBPR116 +
10+1 8 3.8+05
Naltrexone
Morphine 10 8 25+0.3
Vehicle - 8 0.7 +0.08

Data are representative of typical findings in such studies.
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Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of DBPR116 and naltrexone co-administration.

Protocol 1: Acute Thermal Nociception - Tail-Flick Test

Objective: To assess the antinociceptive effect of DBPR116 and naltrexone on acute thermal
pain.

Materials:

e Male ICR mice (20-25 g)

 DBPR116 (dissolved in a suitable vehicle, e.g., DMSO and saline)
» Naltrexone hydrochloride (dissolved in saline)

e Morphine sulfate (positive control, dissolved in saline)

e Vehicle (e.g., 10% DMSO in saline)

« Tail-flick analgesia meter

e Animal restrainers

Procedure:

o Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
Gently handle the mice and place them in the restrainers for several minutes on at least two
separate occasions before the experiment to minimize stress.

o Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a
beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the
tip. The latency to withdraw the tail from the heat source is automatically recorded. The cut-
off time is set to 10 seconds to prevent tissue damage. A stable baseline latency of 2-4
seconds is desired.
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e Drug Administration:
o Administer naltrexone (1 mg/kg) or vehicle intravenously (i.v.) via the tail vein.

o Five minutes after the naltrexone/vehicle injection, administer DBPR116 (at various doses,
e.g., 1, 3, 10 mg/kg) or vehicle (i.v.).

o Administer morphine (e.g., 5 mg/kg, i.p.) as a positive control 30 minutes before testing.

o Post-treatment Latency: Measure the tail-flick latency at various time points after the second
injection (e.g., 15, 30, 60, 90, and 120 minutes).

o Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time
point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time -
Baseline latency)] x 100. The EDso value can be determined by a dose-response curve
analysis.

Protocol 2: Mechanical Allodynia - Von Frey Test

Objective: To evaluate the effect of DBPR116 and naltrexone on mechanical allodynia in a
neuropathic or cancer pain model.

Materials:

e Mice with induced neuropathic pain (e.g., Chronic Constriction Injury - CCIl model) or cancer
pain.

« DBPR116

o Naltrexone hydrochloride

» Positive control (e.g., gabapentin for neuropathic pain, morphine for cancer pain)
e Vehicle

» Von Frey filaments of varying stiffness

o Elevated wire mesh platform
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e Testing chambers
Procedure:

o Acclimatization: Place mice individually in the testing chambers on the elevated wire mesh
platform and allow them to acclimate for at least 30-60 minutes before testing.

o Baseline Threshold: Determine the baseline 50% paw withdrawal threshold (PWT) using the
up-down method.

[¢]

Start with a filament of intermediate stiffness (e.g., 0.4 g).

[¢]

Apply the filament to the plantar surface of the hind paw with enough force to cause it to
bend slightly and hold for 3-5 seconds.

o

A positive response is a sharp withdrawal, flinching, or licking of the paw.

[e]

If there is a positive response, use the next weaker filament. If there is no response, use
the next stronger filament.

[e]

The 50% PWT is calculated from the pattern of positive and negative responses.
e Drug Administration:

o Administer drugs intraperitoneally (i.p.) or via another appropriate route. For the DBPR116
and naltrexone combination, naltrexone (1 mg/kg) can be administered shortly before
DBPR116 (e.g., 10 mg/kg).

e Post-treatment Threshold: Measure the PWT at various time points after drug administration
(e.g., 30, 60, 120, 180 minutes).

o Data Analysis: Compare the post-treatment PWT to the baseline PWT for each group.
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the
significance of the antiallodynic effect.
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Caption: DBPR116 and Naltrexone Co-activation of MOR Signaling.

Experimental Workflow
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Caption: Preclinical In Vivo Pain Assessment Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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